N,N'-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide
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Overview
Description
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of two acetamide groups attached to a phenylene ring, which also contains a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide typically involves the reaction of 5-hydroxy-2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 5-hydroxy-2-methyl-1,3-phenylenediamine in a suitable solvent, such as ethanol.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the resulting precipitate and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography may be employed to further refine the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide groups can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N,N’-(5-oxo-2-methyl-1,3-phenylene)diacetamide.
Reduction: Formation of N,N’-(5-hydroxy-2-methyl-1,3-phenylene)diamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the acetamide groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diamine: Similar structure but with amine groups instead of acetamide groups.
N,N’-(5-Oxo-2-methyl-1,3-phenylene)diacetamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)dibenzamide: Similar structure but with benzamide groups instead of acetamide groups.
Uniqueness
N,N’-(5-Hydroxy-2-methyl-1,3-phenylene)diacetamide is unique due to the presence of both hydroxyl and acetamide groups on the phenylene ring
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(3-acetamido-5-hydroxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-6-10(12-7(2)14)4-9(16)5-11(6)13-8(3)15/h4-5,16H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
POLDZPWAHFPZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
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